REACTION_SMILES
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[Br:2][c:3]1[cH:4][c:5]([F:10])[c:6]([I:9])[cH:7][cH:8]1.[CH2:11]([CH2:12][CH2:13][CH3:14])[c:15]1[cH:16][cH:17][c:18]([B:21]([OH:22])[OH:23])[cH:19][cH:20]1.[CH3:76][O:77][C:78]([CH3:79])([CH3:80])[CH3:81].[CH3:83][CH2:84][OH:85].[CH3:86][c:87]1[cH:88][cH:89][cH:90][cH:91][cH:92]1.[H-:1].[Na+:24].[Na+:25].[O-:26][C:27](=[O:28])[O-:29].[O:30]1[CH2:31][CH2:32][CH2:33][CH2:34]1.[OH2:82].[Pd:35]([Cl:36])[Cl:37].[c:38]1([P:39]([c:40]2[cH:41][cH:42][cH:43][cH:44][cH:45]2)[c:46]2[cH:47][cH:48][cH:49][cH:50][cH:51]2)[cH:52][cH:53][cH:54][cH:55][cH:56]1.[c:57]1([P:58]([c:59]2[cH:60][cH:61][cH:62][cH:63][cH:64]2)[c:65]2[cH:66][cH:67][cH:68][cH:69][cH:70]2)[cH:71][cH:72][cH:73][cH:74][cH:75]1>>[Br:2][c:3]1[cH:4][c:5]([F:10])[c:6](-[c:18]2[cH:17][cH:16][c:15]([CH2:11][CH2:12][CH2:13][CH3:14])[cH:20][cH:19]2)[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1cc(Br)ccc1I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CCCCc1ccc(B(O)O)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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COC(C)(C)C
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CCO
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
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Cl[Pd]Cl
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl[Pd]Cl
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc(P(c2ccccc2)c2ccccc2)cc1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
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|
Type
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product
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Smiles
|
CCCCc1ccc(-c2ccc(Br)cc2F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |